Rimonabant hydrochloride

Overview

Description

Rimonabant hydrochloride is an anorectic anti-obesity drug produced and marketed by Sanofi-Aventis . It is an inverse agonist for the cannabinoid receptor CB1 . Its main avenue of effect is reduction in appetite . Rimonabant is the first selective CB1 receptor blocker to be approved for use anywhere in the world .

Synthesis Analysis

A novel and practical synthesis of this compound has been reported . This new strategy is more competitive and features simplified work-up processes .Molecular Structure Analysis

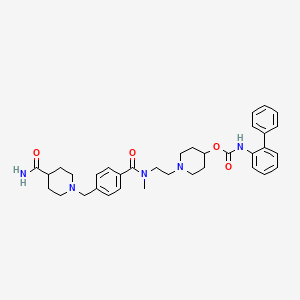

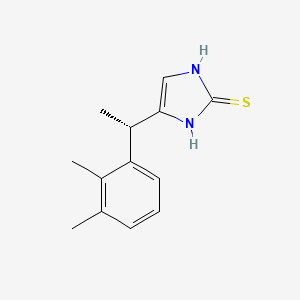

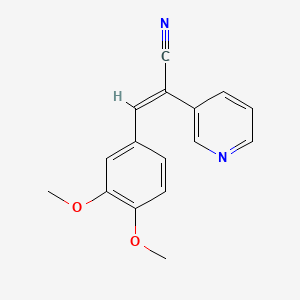

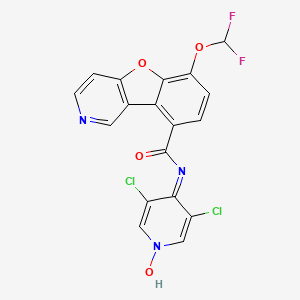

The molecular formula of this compound is C22H22Cl4N4O . The molecular weight is 500.2 g/mol . The structure includes a pyrazole and piperidine derivative .Chemical Reactions Analysis

Rimonabant has been shown to have a significant effect on metabolic risk factors in overweight patients . It results in moderate weight loss and improvement in several metabolic variables, including high-density lipoprotein cholesterol and triglyceride levels .Scientific Research Applications

Metabolic Risk Factors in Overweight Patients

- Rimonabant significantly reduces body weight, waist circumference, and improves the profile of several metabolic risk factors in overweight or obese patients with atherogenic dyslipidemia (Després et al., 2005).

Treatment of Type 2 Diabetes

- In patients with type 2 diabetes inadequately controlled by metformin or sulphonylureas, rimonabant leads to clinically meaningful weight reduction and improves a number of cardiovascular and metabolic risk factors (Scheen et al., 2006).

Effects on Obesity-Associated Hepatic Steatosis

- Rimonabant effectively reduces obesity-associated hepatic steatosis and features of metabolic syndrome, including inflammation and dyslipidemia, in obese Zucker fa/fa rats (Gary-Bobo et al., 2007).

Cardiovascular Risk Factors in Overweight Patients

- Rimonabant improves weight reduction and cardiovascular risk factors, including HDL cholesterol and triglycerides, in overweight patients (Van Gaal et al., 2005).

Improvement of Cardiometabolic Risk Factors

- Rimonabant shows efficacy in improving multiple cardiometabolic risk factors, such as waist circumference, A1C, HDL cholesterol, and triglycerides, in overweight/obese patients (Van Gaal et al., 2008).

Reduction of Intraabdominal Adiposity and Liver Fat

- The drug significantly reduces intraabdominal adiposity and liver fat, improving cardiometabolic risk markers in abdominally obese patients with atherogenic dyslipidemia (Després et al., 2009).

Management of Cardiovascular Risk Factors

- Rimonabant hydrochloride shows potential in managing cardiovascular risk factors, such as obesity and smoking, through significant body weight loss and improvement in lipid profile (Cox, 2005).

Impact on Cardiometabolic Risk Factors

- It has a consistent effect on reducing body weight, waist circumference, triglycerides, blood pressure, and insulin resistance, and increasing HDL cholesterol in overweight/obese patients (Scheen, 2008).

Multiple Cardiometabolic Risk Factors

- Rimonabant is effective in the management of multiple cardiometabolic risk factors, including abdominal obesity and smoking (Gelfand & Cannon, 2006).

Treatment for Substance Use Disorders

- Rimonabant has shown potential as a therapeutic agent for substance use disorders due to its ability to block CB1 receptors (Galaj & Xi, 2019).

Mechanism of Action

Target of Action

Rimonabant hydrochloride primarily targets the cannabinoid receptor CB1 . The CB1 receptor is part of the endocannabinoid system, which plays a significant role in appetitive drive and associated behaviors .

Mode of Action

This compound acts as an inverse agonist for the CB1 receptor . This means it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. By blocking the CB1 receptor, this compound attenuates the activity of the endocannabinoid system, which can have therapeutic benefits in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system .

Biochemical Pathways

It is known that the endocannabinoid system, where the cb1 receptor is a key player, is involved in a variety of physiological processes including appetite regulation and energy balance . Additionally, this compound has been associated with alterations related to Nrf2- and NF-κB-mediated pathways, which are important in maintaining redox balance .

Pharmacokinetics

This compound is metabolized by the cytochrome P450 (CYP) 3A and amidohydrolase pathways . It is eliminated predominantly through biliary excretion into the feces (≈86%) as unchanged drug and metabolites; only ≈3% is eliminated in the urine . The elimination half-life is variable: 6 to 9 days with normal BMI and 16 days if BMI >30 .

Result of Action

The primary result of this compound’s action is a reduction in appetite . In clinical trials, patients taking this compound had significant weight loss, decrease in waist circumference, improved insulin sensitivity, and increases in HDL cholesterol, compared to patients on placebo .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics can be affected by the patient’s body mass index (BMI) . .

Safety and Hazards

Rimonabant was found to increase suicidal thinking and depression, which led to its rejection for approval for use in the United States . Other common side effects included insomnia, nausea, vomiting, diarrhoea, and fatigue . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Biochemical Analysis

Biochemical Properties

Rimonabant hydrochloride is a potent and selective CB1 cannabinoid inverse agonist/antagonist with a Ki of 1.6 nM, minimal affinity for CB2, and some GPR55 agonist activity . It interacts with the CB1 cannabinoid receptor, exerting its effects by reducing the appetite .

Cellular Effects

This compound has been shown to reduce both tumor differentiated cells and colon cancer stem cells proliferation and to control their survival in long-term cultures . In ex vivo models of wild-type human organoids, this compound showed no toxicity against cells from healthy colon epithelium, suggesting its potential selectivity toward cancer cells .

Molecular Mechanism

This compound is a specific CB1 cannabinoid receptor antagonist . There is considerable evidence that the endocannabinoid (endogenous cannabinoid) system plays a significant role in appetitive drive and associated behaviors . It is therefore reasonable to hypothesize that the attenuation of the activity of this system by this compound would have therapeutic benefit in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system .

Dosage Effects in Animal Models

This compound has been shown to have significant effects in animal models. For instance, it has been demonstrated that this compound significantly reduced aberrant crypt foci (ACF) formation, which precedes colorectal cancer, in a mouse model of azoxymethane-induced colon carcinogenesis . Specific dosage effects in animal models are not currently available.

Metabolic Pathways

This compound is metabolized by the hepatic enzyme CYP3A4 . This suggests that it is involved in the metabolic pathways mediated by this enzyme. Detailed information about the specific metabolic pathways that this compound is involved in is not currently available.

Transport and Distribution

This compound is eliminated predominantly through biliary excretion into the feces (≈86%) as unchanged drug and metabolites; only ≈3% is eliminated in the urine . This suggests that it is transported and distributed within the body through the biliary and renal systems.

Properties

IUPAC Name |

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCPYUJPEARBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046453 | |

| Record name | Rimonabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rimonabant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.00e-03 g/L | |

| Record name | Rimonabant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Rimonabant is a specific CB1 cannabinoid receptor antagonist. There is considerable evidence that the endocannabinoid (endogenous cannabinoid) system plays a significant role in appetitive drive and associated behaviours. It is therefore reasonable to hypothesize that the attenuation of the activity of this system would have therapeutic benefit in treating disorders that might have a component of excess appetitive drive or over-activity of the endocannabinoid system, such as obesity, ethanol and other drug abuse, and a variety of central nervous system and other disorders. | |

| Record name | Rimonabant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

168273-06-1, 158681-13-1 | |

| Record name | Rimonabant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168273-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimonabant [USAN:INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168273061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimonabant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimonabant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168273-06-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIMONABANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RML78EN3XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rimonabant | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015623 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-[(S)-methylsulfinyl]-2-phenylbutanoate](/img/structure/B1680566.png)